2-Acetylphenyl 3,4,5-trimethoxybenzoate
Description
2-Acetylphenyl 3,4,5-trimethoxybenzoate is a synthetic ester derivative of gallic acid (3,4,5-trihydroxybenzoic acid), a natural polyphenol abundant in plants such as Phyllanthus emblica (amla). The compound is synthesized via a two-step process: (1) methylation of gallic acid to form 3,4,5-trimethoxybenzoic acid, followed by (2) Steglich esterification with 4-hydroxyacetophenone to introduce the 2-acetylphenyl moiety . This modification enhances lipophilicity and bioavailability compared to the parent gallic acid, making it a candidate for pharmacological studies, particularly in antimicrobial and anticancer research .
Properties
CAS No. |
6959-89-3 |
|---|---|
Molecular Formula |
C18H18O6 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
(2-acetylphenyl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C18H18O6/c1-11(19)13-7-5-6-8-14(13)24-18(20)12-9-15(21-2)17(23-4)16(10-12)22-3/h5-10H,1-4H3 |
InChI Key |
BCNJEUILUMOKPS-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC=C1OC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Other CAS No. |
6959-89-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of 3,4,5-Trimethoxybenzoate Esters
Key Observations:
Substituent Lipophilicity : Linear or branched alkyl chains (e.g., butyl, isopentyl) improve membrane permeability compared to polar groups (e.g., acetamido), enhancing antiproliferative activity .
Aromaticity : Fused aromatic systems (e.g., naphthalene in compound 11) increase π-π stacking interactions with biological targets, boosting potency .
Steric Effects : Bulky substituents (e.g., diphenyl) reduce activity due to hindered target binding .
Functional Group Impact: Aminoalkyl chains (e.g., dimethylamino in ) confer unique pharmacological profiles (e.g., antispasmodic effects) but complicate formulation due to poor salt stability .
Triazole and Oxazole Derivatives
Triazole-linked analogs (e.g., 2-aryl-4-(3,4,5-trimethoxybenzoyl)-1,2,3-triazoles) exhibit enhanced antiproliferative activity via tubulin inhibition. The geometric angle (αABC ≈ 109.5°) between the A (trimethoxyphenyl), B (triazole), and C (aryl) rings mimics the conformation of SMART, a potent antitubulin agent, enabling comparable bioactivity . In contrast, oxazole derivatives (e.g., ) show lower potency, likely due to reduced conformational flexibility .
Physicochemical Properties
- Solubility: Methyl 3,4,5-trimethoxybenzoate () serves as a model for phase-trafficking studies due to its neutral polarity. In contrast, 2-acetylphenyl and aminoalkyl derivatives exhibit lower aqueous solubility, necessitating prodrug strategies .
- Stability : this compound demonstrates greater hydrolytic stability compared to acetamidophenyl analogs, as confirmed by DFT studies .
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